molecular formula C15H14N2O3S B11439031 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11439031
M. Wt: 302.4 g/mol
InChI Key: KEQVZIVGCYGDIA-UHFFFAOYSA-N
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Description

3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines elements of furan, benzofuran, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1

Mechanism of Action

The mechanism of action of 3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: This compound shares the tetrahydro-2-furanylmethyl group but has a different core structure.

    Tetrahydro-2-furanylmethyl 3-hydroxybenzoate: Another compound with the tetrahydro-2-furanylmethyl group, used in proteomics research.

Uniqueness

3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-2,3-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of benzofuran, pyrimidine, and thioxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2O3S/c18-14-13-12(10-5-1-2-6-11(10)20-13)16-15(21)17(14)8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,21)

InChI Key

KEQVZIVGCYGDIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

Origin of Product

United States

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